Nickel, [carbonato(2-)-kappaO]-
Description
The carbonate ion (CO₃²⁻), a simple yet versatile ligand, can coordinate to metal centers in various modes, including monodentate, bidentate, and bridging fashions. Its interaction with nickel gives rise to a range of complexes, from simple inorganic salts to more complex polynuclear arrangements. The study of these complexes is crucial for understanding fundamental principles of coordination chemistry and has implications for fields such as materials science and catalysis.
The significance of nickel-carbonate coordination chemistry lies in its contribution to several key areas of chemical science. The simple salt, nickel(II) carbonate (NiCO₃), serves as a precursor in the synthesis of other nickel compounds and catalysts. nih.gov The formation of nickel-carbonate complexes is also relevant in the context of carbon dioxide capture and utilization. For instance, nickel hydroxo complexes have been shown to react with atmospheric CO₂ to form carbonate-bridged species. acs.orgnih.gov This reactivity highlights the potential role of nickel complexes in CO₂ activation, a critical area of research aimed at mitigating greenhouse gas emissions.
Furthermore, the structural diversity of nickel-carbonate complexes provides a platform for investigating magnetostructural correlations and the electronic properties of multinuclear metal assemblies. The carbonate ligand can mediate magnetic exchange interactions between nickel centers, leading to interesting magnetic behaviors.
Research into nickel-carbonate complexes has followed several distinct trajectories. Early studies focused on the synthesis and characterization of simple nickel carbonate salts and their hydrated forms. arizona.edu These investigations laid the groundwork for understanding the fundamental properties of these materials.
More recent research has shifted towards the synthesis and structural elucidation of more complex molecular nickel-carbonate species. This has been facilitated by the use of ancillary ligands that stabilize the nickel centers and control the coordination environment. For example, the use of pincer ligands has allowed for the isolation and characterization of dinuclear nickel complexes featuring a bridging carbonate. acs.org Another notable achievement is the synthesis of a trinuclear nickel(II) complex with a central μ₃-carbonate bridge, formed through the spontaneous uptake of atmospheric CO₂. nih.gov
Another significant research avenue involves the study of the role of nickel-carbonate species in biological and environmental systems. For example, research has explored the bioprecipitation of nickel carbonate by microorganisms, which has implications for bioremediation. rsc.org Spectroscopic and computational studies are also being employed to understand the electronic structure and reactivity of these complexes in greater detail. acs.org
The table below summarizes key research findings on different nickel-carbonate systems.
| Nickel-Carbonate System | Key Research Finding | Significance |
| Anhydrous Nickel Carbonate (NiCO₃) | Synthesized under hydrothermal conditions; possesses a calcite structure. arizona.edu | Provides fundamental data on the solid-state structure of simple nickel carbonate. |
| Dinuclear Nickel Carbonate Complex | Formed by the reaction of a nickel hydroxo complex with CO₂. acs.org | Demonstrates a pathway for CO₂ fixation by nickel complexes. |
| Trinuclear Nickel(II)-Carbonate Complex | Self-assembles from a nickel(II) salt and a ligand in the presence of atmospheric CO₂. nih.gov | Highlights the spontaneous formation of complex, bridged carbonate structures. |
| Bioprecipitated Nickel Carbonate | Hydrated nickel carbonate can be precipitated by fungal cultures. rsc.org | Relevant to the bioremediation of nickel-contaminated environments. |
Structure
3D Structure of Parent
Properties
CAS No. |
719261-06-0 |
|---|---|
Molecular Formula |
CNiO3 |
Molecular Weight |
118.702 g/mol |
IUPAC Name |
nickel(2+);carbonate |
InChI |
InChI=1S/CH2O3.Ni/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 |
InChI Key |
ZULUUIKRFGGGTL-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)([O-])[O-].[Ni+2] |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparations of Nickel, Carbonato 2 Kappao Complexes
Conventional Synthesis Routes for Nickel Carbonate Complexes
Conventional methods for synthesizing nickel carbonate compounds are typically straightforward and rely on well-established chemical principles such as precipitation and solvent-driven reactions.
Precipitation is the most common and direct method for producing nickel carbonate. This approach involves the reaction of a soluble nickel(II) salt with a soluble carbonate source in an aqueous solution, leading to the formation of an insoluble nickel carbonate product. The precise nature of the product, whether it is anhydrous NiCO₃, a hydrated form, or a basic nickel carbonate (e.g., Ni₄CO₃(OH)₆(H₂O)₄), is highly dependent on the reaction conditions. mdpi.comwikipedia.org
Key variables that are controlled to influence the outcome of the precipitation include the choice of reactants, pH of the solution, temperature, and aging time. patsnap.com For instance, reacting nickel sulfate (B86663) with sodium carbonate is a frequent industrial practice. youtube.comyoutube.com The pH is a critical parameter; for complete precipitation of nickel, the pH is often adjusted to above 8.5. patsnap.com Some processes utilize a dual-base system, such as sodium hydroxide (B78521) and sodium carbonate, to carefully control the pH during the synthesis and optimize precipitation. patsnap.com The use of ammonium (B1175870) bicarbonate is another alternative, though it can lead to the formation of soluble nickel-ammonia complexes if not carefully managed. patsnap.com In fluidized-bed reactors, seeded precipitation can be used to form dense pellets of nickel carbonate, which avoids the formation of difficult-to-handle sludge. researchgate.net
| Reactants | Carbonate Source | pH Control | Key Findings |
| Nickel Sulfate | Sodium Carbonate | 8.3 - 8.6 | A continuous synthesis method can produce high-quality nickel carbonate by carefully controlling the flow rate and pH. patsnap.com |
| Nickel Sulfate | Sodium Hydroxide & Sodium Carbonate | Starts at 8.3, ends at 8.9 | Using a binary base system allows for efficient precipitation and can help in controlling the final product's composition. patsnap.com |
| High-Nickel Waste Slag (dissolved in HNO₃) | NaOH (for iron removal) then Na₂CO₃ | Adjusted to 7.5 with NaOH, then to 11 with Na₂CO₃ | This multi-step precipitation process enables the selective recovery of nickel as basic nickel carbonate from complex waste materials. mdpi.com |
| Nickel Chloride or Sulfate | Carbon Dioxide (high pressure) | Not specified | Anhydrous NiCO₃ can be synthesized by heating aqueous nickel salt solutions under high pressures of CO₂. wikipedia.org |
Solvent-based methods offer alternative routes to nickel carbonate complexes, particularly those involving organic ligands. These techniques can provide greater control over the reaction environment and product formation.
Synthesis Under Reflux: This technique involves heating a reaction mixture in a solvent to its boiling point for an extended period. It is commonly employed for synthesizing mixed-ligand complexes where direct precipitation is not feasible. For example, nickel(II) complexes with organic ligands like salicylic (B10762653) acid and decanoic acid have been synthesized by refluxing a nickel salt with the respective ligand in a suitable solvent. researchgate.net This method ensures the reaction goes to completion and facilitates the formation of crystalline products upon cooling.
Liquid-Liquid Extraction: This method is used both for synthesis and for the separation and purification of nickel from aqueous solutions, including those containing carbonate. In a synthetic context, it was used to prepare a nickel(II) salicylate (B1505791) complex. researchgate.net In hydrometallurgy, solvent extraction is a key technique for separating nickel from cobalt in ammonia-ammonium carbonate solutions. scirp.org A specific extractant, such as LIX 84-ICNS, dissolved in a water-immiscible organic solvent, selectively complexes with nickel ions, transferring them from the aqueous phase to the organic phase. The extraction efficiency is highly dependent on factors like pH and temperature, with optimal nickel extraction occurring around pH 8.75. scirp.org
Ligand-Assisted and Complexation Synthesis of Nickel, [carbonato(2-)-kappaO]- Derivatives
The incorporation of ancillary ligands allows for the synthesis of more complex nickel carbonate derivatives with unique molecular architectures and properties. These ligands can direct the assembly of the complex, stabilize specific coordination geometries, and introduce new functionalities.
Dicarboxylic acids and nitrogen-donor ligands are widely used in coordination chemistry to construct elaborate metal-organic frameworks and discrete molecular complexes. mdpi.comnih.gov In the context of nickel carbonate chemistry, these ligands can co-exist with the carbonate ion in the coordination sphere of the metal center.
A notable example involves the self-assembly of a trinuclear Ni(II) complex using an L-amino-acid-based ligand. nih.gov In this synthesis, the carbonate ion that acts as a central bridging ligand connecting the three nickel ions is not added as a reagent but is instead captured from atmospheric carbon dioxide by the reaction mixture in a methanol (B129727) solution. nih.gov This demonstrates a sophisticated ligand-assisted pathway where the primary organic ligand facilitates the fixation of CO₂ to form a stable, crystalline μ₃-carbonate-bridged structure. nih.gov The coordination geometry for nickel in such complexes is typically octahedral. mdpi.com
Schiff bases are highly versatile ligands formed from the condensation of a primary amine and an aldehyde or ketone. rasayanjournal.co.in Their ability to form stable complexes with transition metals has led to their extensive use in catalysis and materials science. nih.govrasayanjournal.co.in
The synthesis of nickel(II)-Schiff base complexes typically involves reacting a nickel(II) salt, such as nickel acetate (B1210297) or nickel chloride, with the Schiff base ligand in a solvent like ethanol (B145695) or methanol, often under reflux. rasayanjournal.co.inresearchgate.net In some preparations, nickel carbonate itself is used as the starting nickel source, which is then reacted with acids to generate the desired salt in situ. rasayanjournal.co.in
These complexes can exhibit various coordination geometries, including square planar and octahedral. nih.govresearchgate.net While many studies focus on complexes without a carbonate ligand, the resulting nickel-Schiff base complexes are effective catalysts for the fixation of carbon dioxide. researchgate.netrsc.org For instance, certain NNO-tridentate Schiff-base nickel complexes can catalyze the coupling reaction of CO₂ and epoxides to selectively yield cyclic carbonates, demonstrating the interaction of the nickel complex with a carbon dioxide source. researchgate.net
| Ligand Type | Nickel Source | Synthesis Method | Resulting Geometry |
| (E)-1-((1-(2-hydroxyethyl)-1H-pyrazol-5-ylimino)methyl)-naphthalen-2-ol | Ni(OAc)₂ | Not specified | Six-coordinated octahedral nih.gov |
| Pyrrole-2-carboxaldehyde and 1,3-diaminopropane (B46017) based ligand | Nickel Acetate | Condensation reaction | Distorted square planar researchgate.net |
| NNO-tridentate Schiff-base derivatives | Ni(OAc)₂·4H₂O | Reflux in ethanol | Hexa-coordinated or Penta-coordinated dinuclear species researchgate.net |
| Salicylaldehyde (B1680747) and Bis(1-amidino-O-methylurea)Ni(II) chloride based ligand | Bis(1-amidino-O-methylurea)Ni(II) chloride | Reflux in methanol | Octahedral rasayanjournal.co.in |
Simple organic acids can also act as ligands to form stable nickel(II) complexes. Salicylic acid and decanoic acid have been used to synthesize nickel(II) coordination compounds through both reflux and liquid-liquid extraction methods. researchgate.net
The synthesis of the nickel salicylate complex, formulated as [Ni(sal)₂(H₂O)₂], involves the reaction of nickel sulfate with salicylic acid. Spectroscopic analysis suggests an octahedral geometry around the nickel ion, with the salicylate acting as a bidentate ligand and two water molecules completing the coordination sphere. researchgate.netiosrjournals.org Similarly, a nickel decanoate (B1226879) complex, [Ni(dec)₂(H₂O)₂], has been prepared, also exhibiting an octahedral geometry. researchgate.net The involvement of the carboxylic and hydroxyl groups of salicylic acid in coordination is a key feature of these structures. iosrjournals.org These syntheses highlight how organic ligands can encapsulate the nickel ion, leading to discrete molecular complexes with defined structures.
Green Synthesis Approaches for Nickel-Based Nanoparticles and Complexes
Green synthesis methodologies offer environmentally benign alternatives to conventional chemical and physical methods for producing nickel-based nanoparticles and complexes. These approaches prioritize the use of non-toxic solvents, biodegradable materials, and energy-efficient processes. A prominent strategy involves the use of biological extracts from plants, which contain phytochemicals that act as both reducing and capping agents, eliminating the need for hazardous chemicals. jelsciences.comnih.gov This approach is not only cost-effective but also aligns with the principles of green chemistry by minimizing waste and environmental impact. jelsciences.com
Plant extracts from various species have been successfully employed in the synthesis of nickel and nickel oxide nanoparticles from nickel salt precursors. The biomolecules present in these extracts, such as polyphenols, flavonoids, alkaloids, and terpenoids, facilitate the reduction of Ni²⁺ ions and stabilize the resulting nanoparticles, preventing their agglomeration. mdpi.comdergipark.org.tr
Key Research Findings in Green Synthesis:
Using Gymnema sylvestre Extract: Researchers have utilized an aqueous extract from the leaves of Gymnema sylvestre for the biogenic synthesis of Ni/NiO nanoparticles. mdpi.com In this method, a nickel nitrate (B79036) solution is treated with the leaf extract, leading to a color change that indicates nanoparticle formation. The resulting product is then calcined to obtain a fine, black-colored material. The phytochemicals in the extract, such as gymnemic acid and quercitol, are believed to be responsible for the reduction and stabilization of the nanoparticles. mdpi.com
Using Croton macrostachyus Extract: The leaf extract of Croton macrostachyus has been used to produce nickel oxide (NiO) nanoparticles from a nickel nitrate hexahydrate precursor. nih.govacs.org The process involves mixing the plant extract with the nickel salt solution, followed by calcination at 450°C for 4 hours to yield pure NiO nanoparticles. nih.gov
Using Fumaria officinalis Extract: Nickel nanoparticles have been synthesized using an extract of Fumaria officinalis. jelsciences.com In a typical procedure, nickel sulfate is mixed with the plant extract and a small amount of sodium hydroxide solution. The mixture is then treated in an ultrasonic bath, washed, and dried to obtain the nanoparticles. jelsciences.com
These green synthesis methods represent a significant step towards sustainable nanotechnology, offering a simple, efficient, and eco-friendly route for the production of nickel-based nanomaterials.
Green Synthesis Methods for Nickel-Based Nanoparticles
| Biological Source | Nickel Precursor | Resulting Product | Key Process Steps |
|---|---|---|---|
| Gymnema sylvestre (leaves) mdpi.com | Nickel Nitrate (Ni(NO₃)₂·6H₂O) | Ni/NiO Nanoparticles | Mixing precursor with leaf extract, followed by centrifugation and calcination at 400°C. mdpi.com |
| Croton macrostachyus (leaves) nih.govacs.org | Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O) | NiO Nanoparticles | Mixing precursor with leaf extract, followed by centrifugation, calcination at 450°C. nih.gov |
| Fumaria officinalis jelsciences.com | Nickel Sulfate | Nickel Nanoparticles | Mixing precursor with extract and NaOH, followed by ultrasonic bath treatment, washing, and drying. jelsciences.com |
| Peumus boldus (leaves) dergipark.org.tr | Nickel Nitrate (NiNO₃·6H₂O) | Nickel Nanoparticles | Mixing precursor solution with aqueous leaf extract at room temperature. dergipark.org.tr |
Thermal Decomposition as a Synthetic Pathway for Nickel Oxide Precursors
Thermal decomposition, specifically calcination, is a widely utilized and effective method for synthesizing nickel(II) oxide (NiO) from nickel carbonate precursors. nanotrun.comwikipedia.org This process involves heating the carbonate compound at a specific temperature, causing it to break down into the metal oxide and carbon dioxide gas. libretexts.orgbyjus.com The characteristics of the resulting nickel oxide, such as particle size and catalytic activity, are influenced by the properties of the initial carbonate precursor. wikipedia.orgresearchgate.net
The general chemical equation for the thermal decomposition of nickel carbonate is: NiCO₃(s) → NiO(s) + CO₂(g) wikipedia.org
This reaction is a cornerstone of industrial processes for producing NiO, which has numerous applications in catalysis, ceramics, batteries, and magnetic materials. nanotrun.com The process typically begins with the precipitation of nickel carbonate from a solution of a nickel salt (e.g., nickel sulfate or nickel nitrate) by adding a carbonate source like sodium carbonate or ammonium carbonate. nanotrun.comresearchgate.netnih.gov The resulting precipitate is then filtered, washed, dried, and subsequently calcined. nanotrun.comgoogle.com
Research Findings on Thermal Decomposition:
Decomposition Temperature: Studies have shown that the decomposition of nickel carbonate to nickel oxide occurs over a range of temperatures. Research indicates that pure nickel carbonate can decompose into NiO at temperatures as low as 250°C. researchgate.net Other studies report a decomposition temperature range of 240-320°C. researchgate.net X-ray diffraction analysis confirms that heating nickel carbonate compounds at elevated temperatures results in the formation of NiO. ifpan.edu.pl
Influence of Precursor on Product: The method of preparing the initial nickel carbonate affects the properties of the final nickel oxide. For instance, NiO obtained from the calcination of basic nickel carbonate is often particularly useful for catalytic applications. wikipedia.org
Kinetic Studies: Investigations into the kinetics of the thermal decomposition of nickel carbonate have been conducted to understand the reaction mechanism. These studies help in optimizing the conditions for producing NiO with desired characteristics.
The thermal decomposition of nickel carbonate is a straightforward and industrially significant method for producing nickel oxide. The temperature of calcination is a critical parameter that dictates the completion of the decomposition process and the properties of the final oxide product.
Thermal Decomposition of Nickel Carbonate
| Precursor Compound | Decomposition Temperature | Primary Products | Source |
|---|---|---|---|
| Nickel Carbonate (NiCO₃) | 250°C | Nickel(II) Oxide (NiO), Carbon Dioxide (CO₂) | researchgate.net |
| Nickel Carbonate (NiCO₃) | 240-320°C | Nickel(II) Oxide (NiO), Carbon Dioxide (CO₂) | researchgate.net |
| Basic Nickel Carbonate | Not specified | Nickel(II) Oxide (NiO) | wikipedia.org |
Structural Elucidation and Coordination Environment of Nickel, Carbonato 2 Kappao
Advanced Crystallographic Investigations
Single crystal X-ray diffraction studies have been instrumental in characterizing a diverse array of nickel(II) carbonate complexes, ranging from simple inorganic salts to complex polynuclear clusters. The anhydrous form, NiCO₃, adopts a calcite-type crystal structure. wikipedia.orgrruff.infoarizona.edu More complex structures are frequently formed, often through the fixation of atmospheric carbon dioxide. rsc.orgiucr.orgnih.gov
Researchers have successfully synthesized and structurally characterized numerous multinuclear nickel(II) complexes where the carbonate ligand plays a crucial bridging role. These include dinuclear, rsc.orgresearchgate.netnih.gov trinuclear, iucr.orgnih.gov tetranuclear, rsc.org and even nonanuclear clusters. researchgate.net For instance, the reaction of a dinuclear hydroxo-complex with CO₂ can yield a µ-CO₃ bridged nickel(II) complex. researchgate.net In another example, a bis(µ-hydroxo) dinickel complex readily reacts with carbon dioxide to form a bis(µ-carbonato) tetrameric complex. rsc.orgnih.gov The structure of these complexes is often intricate; for example, a tetranuclear nickel compound has been synthesized displaying µ-CO₃ bridges in a "butterfly" topology. researchgate.net
The data derived from these crystallographic studies provide precise measurements of the geometric parameters within the complexes.
Table 1: Selected Crystallographic Data for Nickel(II) Carbonate Complexes
| Compound/Complex Core | Ni···Ni Distance (Å) | Ni–O–C Angle (°) | O–C–O Angle (°) | Reference |
|---|---|---|---|---|
| Na₂{[Ni(LO)₂(H₂O)]₃(µ₃-CO₃)} | 5.332(1) | ~132.7 | 119.99 (avg.) | iucr.orgnih.gov |
| [L₂Ni₄(CO₃)₂(H₂O)₂]²⁺ (within unit) | 3.45 | N/A | N/A | rsc.org |
| [L₂Ni₄(CO₃)₂(H₂O)₂]²⁺ (between units) | 4.96 (avg.) | N/A | N/A | rsc.org |
| [{Ni(mcN₃)}₂(µ-CO₃)]²⁺ (Complex 1a) | N/A | N/A | N/A | researchgate.net |
Note: "N/A" indicates data not available in the cited sources. "L" represents a phenolate-bridged bicompartmental ligand scaffold. "LO" is the carboxylate anion of an L-tyrosine derivative. "mcN₃" is 2,4,4,9-tetramethyl-1,5,9-triazacyclododec-1-ene.
The most prevalent coordination geometry for the Ni(II) ion in its carbonate complexes is octahedral or pseudo-octahedral. wikipedia.orgresearchgate.net In the simple anhydrous nickel(II) carbonate (NiCO₃), the nickel ion is situated in an octahedral coordination environment, consistent with its calcite-like structure. wikipedia.orgmaterialsproject.org This preference for octahedral geometry is also maintained in more complex molecular structures.
For example, in a self-assembled trinuclear Ni(II) complex formed by atmospheric CO₂ uptake, each nickel ion is in an octahedral environment, coordinated to two L-tyrosine-based ligands, a water molecule, and one oxygen atom from the central bridging carbonate. iucr.orgnih.gov Similarly, in a tetranuclear complex, [L₂Ni₄(CO₃)₂(H₂O)₂]²⁺, all four Ni(II) centers are six-coordinate. rsc.org Even in very large clusters, such as a nonanuclear nickel(II) assembly, the individual Ni(II) ions maintain an octahedral environment. researchgate.net Distortions from perfect octahedral geometry are common and arise from the constraints of the coordinating ligands. These distorted geometries are often described as pseudo-octahedral. researchgate.net A six-coordinate nickel(II) complex formulated as [Ni(DHA)₂(DMF)₂] also exhibits a distorted octahedral sphere. nih.gov
While octahedral coordination is most common for Ni(II), other geometries such as square planar and five-coordinate are also observed in specific nickel carbonate systems. The choice between these geometries is influenced by electronic factors and the steric demands of the other ligands in the coordination sphere. luc.edu The square planar geometry typically results in a low-spin, diamagnetic Ni(II) complex, whereas tetrahedral and octahedral geometries favor a high-spin, paramagnetic state. rsc.orgnih.gov
A mononuclear nickel complex with a tetra-coordinated square planar geometry has been reported, which is notable for its catalytic activity in CO₂ fixation reactions, leading to the formation of cyclic carbonates. rsc.org In some dinuclear complexes, the coordination number can differ between the two nickel centers. For instance, the reaction of a dinuclear hydroxo-complex with CO₂ in the presence of acetonitrile can lead to an asymmetric product, [Ni(mcN₃)(µ-CO₃)Ni(mcN₃)(MeCN)]²⁺, which contains both a five-coordinate and a six-coordinate nickel atom. researchgate.net In the absence of the coordinating solvent, a symmetric dinuclear complex where both nickel atoms are five-coordinate with a distorted square pyramidal arrangement is formed. researchgate.net The existence of five-coordinate nickel centers is a significant feature in the reactivity of these complexes, particularly in processes involving CO₂ fixation. rsc.orgnih.gov
The carbonate ligand is a versatile bridging unit, capable of adopting numerous coordination modes, which leads to a wide diversity of polynuclear nickel(II) structures. researchgate.net Simple bridging modes, often denoted as µ-CO₃, are common and have been observed in many dinuclear complexes. researchgate.net
More complex bridging arrangements have been elucidated through single-crystal X-ray diffraction. A trinuclear complex has been reported where the carbonate ligand acts as a triply bridging (µ₃) ligand, a coordination mode that is not frequently observed. iucr.orgnih.gov In this structure, the three nickel centers and the µ₃-CO₃ core are arranged in a planar fashion. iucr.orgnih.gov
Even more elaborate bridging has been characterized, such as in a tetranuclear complex featuring a µ-κ²O,O:κO carbonate binding mode. rsc.org One of the most unique coordination modes was discovered in a nonanuclear Ni(II) cluster formed via atmospheric CO₂ fixation, which features a µ₄-κ²:κ²:ƞ¹:ƞ¹-carbonato bridge. researchgate.net This highlights the remarkable ability of the carbonate ligand to facilitate the self-assembly of large, intricate metal-organic architectures.
Spectroscopic Characterization Techniques for Structural Insights
While crystallography provides definitive solid-state structures, spectroscopic techniques are vital for characterizing complexes in solution and for providing complementary structural information on solid samples.
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the presence of the carbonate ligand and probing its coordination mode within a nickel complex. The vibrational frequencies of the carbonate ion are sensitive to its chemical environment. Free carbonate ion (D₃h symmetry) exhibits characteristic absorption bands, and changes in these band positions and the appearance of new bands upon coordination can be correlated with specific binding modes (e.g., monodentate, bidentate, bridging).
FTIR analysis can confirm the incorporation of carbonate into a complex. For instance, the precursor to nickel oxide nanoparticles, predicted to be a hydrated nickel carbonate species, shows characteristic peaks for carbonate at approximately 1400 cm⁻¹, 825 cm⁻¹, and 675 cm⁻¹. rsc.org The coordination of the carbonate ligand to the nickel center results in splitting of the degenerate vibrational modes and shifts in their frequencies. The magnitude of the separation between the highest and lowest frequency C-O stretching bands can often be used to distinguish between different coordination modes.
Table 2: Characteristic IR Frequencies for Carbonate in Nickel Complexes
| Vibration Mode | Approximate Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| ν(C=O) | ~1636 | Stretching and bending of adsorbed water/hydroxyl groups | researchgate.net |
| νₐₛ(CO₃²⁻) | ~1400 | Asymmetric C-O stretch | rsc.org |
| ν(C-O) | 1031 - 1381 | C-O stretch (adsorbed CO₃²⁻ on NiO surface) | researchgate.net |
| δ(CO₃²⁻) | ~825 | Out-of-plane bend | rsc.org |
The presence of a broad absorption band around 3400 cm⁻¹ is typically attributed to the O-H stretching of adsorbed or coordinated water molecules. rsc.orgresearchgate.net A sharp peak around 2337 cm⁻¹ can be indicative of CO₂ gas trapped by the metal cations. researchgate.net Analysis of the Ni-O stretching region, typically below 500 cm⁻¹, provides direct evidence of the bond between the nickel ion and the oxygen atoms of the carbonate ligand. rsc.org
UV-Vis Absorption Spectroscopy for Electronic Transitions and Coordination Geometry Inference
UV-Visible absorption spectroscopy is a important technique for probing the electronic structure and coordination environment of nickel(II) complexes, including those containing the carbonato ligand. For Ni(II) ions in an octahedral field, three spin-allowed d-d transitions are typically expected. These correspond to the transitions from the ³A₂g ground state to the ³T₂g(F), ³T₁g(F), and ³T₁g(P) excited states.
In the case of nickel carbonate-bearing minerals, spectroscopic studies have identified characteristic absorption bands that confirm the presence of divalent nickel in a six-fold coordination environment. For instance, minerals such as nullaginite, zaratite, widgiemoolthalite, and takovite exhibit three primary absorption features in the ranges of 25,855–26,720 cm⁻¹ (ν₁ band), 14,740–15,230 cm⁻¹ (ν₂ band), and 9,145–9,200 cm⁻¹ (ν₃ band) qut.edu.au. The ν₃ band corresponds to the ³A₂g(³F) → ³T₂g(³F) transition, from which the Crystal Field Stabilization Energy (CFSE) can be calculated qut.edu.au.
Deviations from a perfect octahedral symmetry, which are common in solid-state structures, lead to distortions that can be observed in the UV-Vis spectra. The splitting of the ν₁ and ν₃ bands and a non-Gaussian shape of the ν₃ band are indicative of such distortions in the Ni-site from regular octahedral geometry qut.edu.au. The electronic absorption spectra of Ni(II) complexes are sensitive to the nature of the ligands, and the value of the ligand field splitting parameter (10Dq) can be determined from the energy of the lowest d-d transition nih.govdocbrown.info. For example, the electronic spectrum of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, which is green, shows characteristic absorptions for an octahedral Ni(II) center docbrown.infoslideshare.net.
The following table summarizes the characteristic UV-Vis absorption bands for several nickel carbonate-bearing minerals, illustrating the typical electronic transitions for Ni²⁺ in an octahedral environment.
Table 1: UV-Vis Absorption Bands for Nickel Carbonate-Bearing Minerals qut.edu.au
| Mineral | ν₁ Band (cm⁻¹) | ν₂ Band (cm⁻¹) | ν₃ Band (cm⁻¹) | Coordination Geometry |
|---|---|---|---|---|
| Nullaginite | ~26,720 | ~15,230 | ~9,200 | Six-fold (Octahedral) |
| Zaratite | ~25,855 | ~14,740 | ~9,145 | Six-fold (Octahedral) |
| Widgiemoolthalite | ~26,000 | ~15,000 | ~9,150 | Six-fold (Octahedral) |
| Takovite | ~26,100 | ~14,900 | ~9,180 | Six-fold (Octahedral) |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State) in Nickel Complex Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structure and bonding of nickel complexes. However, the NMR properties of the most common nickel isotope, ⁶¹Ni, present significant challenges. The ⁶¹Ni nucleus has a low natural abundance (1.19%) and a large quadrupolar moment, which often results in extremely broad NMR resonances, particularly in asymmetric chemical environments tamu.eduhuji.ac.il. These unfavorable properties make ⁶¹Ni NMR spectroscopy difficult to perform with standard equipment tamu.edu.
Despite these difficulties, specialized techniques have been developed to acquire ⁶¹Ni NMR spectra. The use of solenoid probeheads, for instance, enhances sensitivity and can overcome issues like probehead ringing that plague conventional setups, allowing for the successful measurement of ⁶¹Ni NMR spectra for certain di- and tricarbonylnickel phosphine (B1218219) complexes tamu.edu.
In contrast to the challenges of direct ⁶¹Ni detection, proton (¹H) NMR is a more accessible tool for studying paramagnetic nickel(II) complexes. Although the paramagnetic nature of the Ni(II) center (typically in a high-spin state for octahedral complexes) causes significant shifting and broadening of NMR signals, these hyperfine-shifted resonances contain a wealth of structural information marquette.edunih.gov. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), have proven effective in assigning the complete ¹H NMR spectra of octahedral Ni(II) complexes in solution marquette.edunih.gov. This allows for the detailed characterization of the solution structure without the need for synthetic modifications like isotopic labeling marquette.edunih.gov. For example, 2D ¹H NMR has been used to assign the hyperfine shifted resonances in both mononuclear and dinuclear octahedral Ni(II) complexes nih.gov.
Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry - ESI-MS) for Complex Integrity and Fragmentation Studies
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for the characterization of coordination complexes, including those of nickel. It is a soft ionization method that allows for the transfer of intact, non-covalent complexes from solution into the gas phase, making it ideal for verifying the integrity of a complex and studying its composition nih.govuvic.ca.
In the analysis of nickel carbonate complexes, ESI-MS can confirm the molecular weight and stoichiometry of the species. For instance, studies on dinuclear nickel(II) complexes bridged by ligands have shown that the ESI mass spectra are often dominated by the parent ion of the dinuclear species, confirming that the dimeric structure is maintained in the gas phase researchgate.net. The high mass accuracy of modern mass spectrometers, often less than 5 ppm, allows for the unambiguous determination of the elemental composition of the complex ions thermofisher.com.
Tandem mass spectrometry (MS/MS), which involves the fragmentation of a selected parent ion, provides further structural information. Collision-induced dissociation (CID) experiments can reveal the fragmentation pathways of the complex, offering insights into the strength of the metal-ligand and intra-ligand bonds nih.gov. By analyzing the fragment ions, it is possible to deduce the coordination environment of the metal center and the connectivity within the complex nih.gov. This technique has been used to establish that nickel can form stable octahedral complexes that are observed in the gas phase nih.gov.
High-Frequency and -Field Electron Paramagnetic Resonance (HFEPR) Spectroscopy
High-Frequency and -Field Electron Paramagnetic Resonance (HFEPR) spectroscopy is an essential tool for characterizing paramagnetic nickel(II) complexes, particularly those that are "EPR-silent" when using conventional X-band EPR spectrometers researchgate.netnih.gov. Octahedral high-spin Ni(II) is a non-Kramers ion with an integer spin state (S=1). In such systems, a large zero-field splitting (ZFS) can make the detection of EPR transitions impossible at standard microwave frequencies and magnetic fields nih.govnationalmaglab.org.
HFEPR overcomes this limitation by employing much higher microwave frequencies (e.g., 90-550 GHz) and correspondingly stronger magnetic fields (up to ~15 T) nih.gov. This allows for the direct measurement of the ZFS parameters, D (axial) and E (rhombic), which describe the splitting of the spin sublevels in the absence of an external magnetic field nih.gov. These parameters provide critical information about the electronic structure and the symmetry of the coordination environment of the Ni(II) ion nih.gov. HFEPR has been successfully applied to determine the ZFS parameters for a variety of pseudotetrahedral Ni(II) complexes nih.gov. The technique has also been instrumental in investigating tetranuclear nickel complexes that behave as single-molecule magnets, confirming their ground states and providing data on their magnetic anisotropy aip.org.
Circular Dichroism (CD) Spectroscopy for Chiral Nickel Complexes
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules nih.gov. It is an invaluable technique for studying the stereochemistry of coordination compounds, including chiral nickel complexes. The CD spectrum provides information about the absolute configuration and conformational features of a molecule in solution nih.govnih.gov.
The application of CD spectroscopy to nickel chemistry has enabled the characterization of optically active complexes. The first optical resolution and reported CD spectrum for a complex containing nickel(IV) demonstrated the utility of this technique for studying higher oxidation state nickel species rsc.org. For Ni(II) complexes, CD spectroscopy has been used in conjunction with other characterization methods, such as X-ray crystallography and UV-Vis absorption, to study complexes formed with chiral ligands. For example, a series of Ni(II) complexes with a library of tripodal amine ligands, including some based on L-phenylalanine, were synthesized and their chiroptical properties investigated using CD spectroscopy nih.gov. This allows for a direct correlation between the known stereochemistry of the ligand and the resulting CD spectrum of the metal complex.
Magnetic Properties and Spin State Analysis in Nickel Carbonate Complexes
The magnetic properties of nickel(II) complexes are dictated by the d⁸ electron configuration of the Ni²⁺ ion. Depending on the coordination number and the ligand field strength, Ni(II) complexes can be either paramagnetic or diamagnetic. In six-coordinate, octahedral geometries, which are common for complexes involving ligands like carbonate and water, the ligand field is typically weak enough that a high-spin state is favored wikipedia.org. In this configuration, the eight d-electrons are arranged as t₂g⁶e_g², resulting in two unpaired electrons and paramagnetic behavior scielo.br. Tetrahedral Ni(II) complexes are also paramagnetic with two unpaired electrons, whereas square planar complexes are typically low-spin (t₂g⁶e_g² with paired electrons in the d_z² and d_xy orbitals, and an empty d_x²-y² orbital) and diamagnetic wikipedia.org.
In some cases, a nickel(II) complex can exist in a spin equilibrium, where high-spin and low-spin states coexist researchgate.net. The position of this equilibrium is sensitive to factors such as temperature, pressure, and the specific nature of the ligands researchgate.netrsc.org.
Temperature-Dependent Susceptibility Measurements
Temperature-dependent magnetic susceptibility measurements are a cornerstone for characterizing the magnetic behavior of nickel carbonate and related complexes. These experiments provide quantitative information about the spin state of the nickel centers and the nature of any magnetic interactions between them nih.gov.
For a simple paramagnetic system with no interaction between magnetic centers, the magnetic susceptibility (χ) follows the Curie Law (χ = C/T). More commonly, the data is analyzed using the Curie-Weiss law, χ = C/(T - θ), where C is the Curie constant and θ is the Weiss constant scielo.brresearchgate.net. A non-zero value of θ indicates magnetic interactions between adjacent nickel ions. A negative θ value signifies antiferromagnetic coupling (an antiparallel alignment of spins), while a positive θ value indicates ferromagnetic coupling (a parallel alignment of spins) scielo.brnih.govresearchgate.net.
In dinuclear or polynuclear complexes containing carbonate bridges, temperature-dependent susceptibility measurements can reveal the nature and magnitude of the magnetic exchange coupling (J) between the metal centers nih.govresearchgate.net. For example, studies on carbonate-bridged dinuclear nickel(II) complexes have demonstrated the existence of antiferromagnetic coupling between the nickel atoms nih.gov. It was observed that the strength of this coupling is sensitive to the coordination geometry, with a significant increase in the antiferromagnetic interaction when one of the nickel centers changes from five-coordinate to six-coordinate nih.gov.
The following table presents magnetic data for representative nickel(II) complexes, illustrating how magnetic moment and the Weiss constant provide insight into their electronic structure and magnetic interactions.
Table 2: Magnetic Properties of Selected Nickel(II) Complexes
| Complex | Effective Magnetic Moment (µ_eff) [B.M.] | Weiss Constant (θ) [K] | Magnetic Interaction | Reference |
|---|---|---|---|---|
| Ni(2,3-dimethoxybenzoate)₂·4H₂O | 3.30 (at 237 K) | Negative | Tendency towards ferromagnetic | scielo.br |
| Ni(3,5-dimethoxybenzoate)₂·4H₂O | 3.35 (at 298 K) | Negative | Tendency towards ferromagnetic | scielo.br |
| Ni(2,6-dimethoxybenzoate)₂·4H₂O | 2.76 (at 303 K) | Negative | Tendency towards ferromagnetic | scielo.br |
| {Ni(mcN₃)}₂(µ-CO₃)₂ | - | - | Antiferromagnetic | nih.gov |
Correlation with Coordination Geometry and Bridging Ligands
In its simplest form, anhydrous nickel carbonate (NiCO₃) adopts a calcite-type structure where the nickel(II) ion is in an octahedral coordination environment, coordinated to six oxygen atoms from six different carbonate ions. wikipedia.orgmaterialsproject.org However, the carbonate ligand's ability to act as a bridge is more explicitly demonstrated in polynuclear complexes where it links two or more nickel centers.
Research has identified numerous coordination modes for the carbonate bridge in nickel(II) complexes. researchgate.net These bridging modes directly influence the proximity of the nickel centers and the geometry they adopt. Common geometries for nickel(II) complexes include octahedral, tetrahedral, and square planar. wikipedia.orgncert.nic.in The specific geometry is often dictated by the steric and electronic properties of the entire ligand set.
Dinuclear Complexes:
In dinuclear complexes, the carbonate ligand can bridge two nickel centers. For instance, the reaction of a dinuclear hydroxo-complex, [Ni(mcN3)(μ-OH)]₂(PF₆)₂, with CO₂ or HCO₃⁻ yields carbonate-bridged complexes. nih.govresearchgate.net Depending on the solvent, symmetric or asymmetric cores can be formed. In one case, a symmetric complex, {Ni(mcN3)}₂(μ-CO₃)₂, features two five-coordinate nickel atoms. nih.govresearchgate.net In the presence of acetonitrile, an asymmetric complex, Ni(mcN3)(μ-CO₃)Ni(mcN3)(MeCN)₂, is formed, containing one five-coordinate and one six-coordinate nickel atom due to the axial coordination of an acetonitrile molecule. nih.govresearchgate.net This demonstrates how the coordination environment can fine-tune the geometry at the metal centers.
Trinuclear and Tetranuclear Complexes:
The carbonate ligand can also bridge three or four nickel centers. A trinuclear Ni(II) complex, Na₂{[Ni(LO)₂(H₂O)]₃(μ₃-CO₃)}, was synthesized through the spontaneous uptake of atmospheric CO₂. nih.gov In this complex, the carbonate ion acts as a central bridging ligand in a μ₃-coordination mode, linking three nickel ions. nih.gov Each Ni(II) ion in this structure exhibits an octahedral coordination geometry, coordinated to two l-tyrosine-based ligands, a water molecule, and one oxygen atom from the bridging carbonate. nih.gov The three nickel centers and the carbonate ligand are arranged in a planar fashion. nih.gov
A tetranuclear complex, [Ni₄L₄Cl₂(μ₄-CO₃)(CH₃CN)₂], showcases an even more complex μ₄-κ²:κ²:η¹:η¹-carbonato coordination mode. researchgate.net In this structure, all four nickel(II) ions are in an octahedral environment, bridged by the carbonate ligand as well as phenoxido groups from the co-ligand. researchgate.net
The structural parameters of these bridged complexes, such as the Ni-O-Ni angles and Ni···Ni distances, are crucial in determining their properties. For example, in the μ₃-carbonate bridged trinuclear complex, the Ni···Ni distance is 5.332 (1) Å, and the Ni-O-C angles are approximately 132.7°. nih.gov In coordinatively unsaturated dinuclear nickel(II) complexes, the Ni-O-Ni angle was found to be 103.7°. nih.gov These parameters are directly linked to the magnetic coupling between the nickel centers, with different bridging modes and angles resulting in either ferromagnetic or antiferromagnetic interactions. researchgate.netnih.govnih.gov
Interactive Data Table: Structural Parameters of Selected Bridging Carbonate-Nickel Complexes
| Compound | Bridging Mode | Ni(II) Coordination Geometry | Key Bond Angles (°) | Ni···Ni Distance (Å) | Reference |
| {Ni(mcN3)}₂(μ-CO₃)₂ | μ-CO₃ | Five-coordinate (symmetric) | O-C-O: 115.4-125.8, O-Ni-O (bite): 62.18 | Not specified | researchgate.net |
| Ni(mcN3)(μ-CO₃)Ni(mcN3)(MeCN)₂ | μ-CO₃ | Five- and Six-coordinate (asymmetric) | Not specified | Not specified | nih.govresearchgate.net |
| Na₂{[Ni(LO)₂(H₂O)]₃(μ₃-CO₃)} | μ₃-CO₃ | Octahedral | O-C-O (avg): 119.99, Ni-O-C: ~132.7 | 5.332 (1) | nih.gov |
| [Ni₄L₄Cl₂(μ₄-CO₃)(CH₃CN)₂] | μ₄-CO₃ | Octahedral | Not specified | Not specified | researchgate.net |
| Dinuclear bis(μ-hydroxo) precursor [Ni₂(tBuDPA)₂(μ-OH)₂]²⁺ | (precursor) | Five-coordinate | Ni-O-Ni: 103.7 | Not specified | nih.gov |
Electronic Structure and Bonding Theory of Nickel, Carbonato 2 Kappao
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, Ab Initio Methods)
Quantum chemical calculations are indispensable tools for elucidating the electronic properties of transition metal complexes. Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed insights into bonding, electron distribution, and spectroscopic properties that are often difficult to probe experimentally. rsc.orgniscpr.res.in
DFT calculations are frequently used to model the geometry and bonding within nickel complexes. For a hypothetical octahedral complex where a carbonate ion and other ligands (like water) coordinate to a Ni(II) center, DFT can predict key structural and electronic parameters. The bond between the nickel atom and the coordinating oxygen of the carbonate ligand (Ni-O) is primarily ionic with a significant covalent contribution.
Natural Bond Orbital (NBO) analysis, a common computational technique, helps quantify the charge distribution. In typical Ni(II) complexes with oxygen-donor ligands, the NBO analysis reveals a significant positive charge on the nickel atom (less than the formal +2 charge, indicating covalent character) and a negative charge on the coordinating oxygen atoms. universepg.com This charge distribution is a result of electron donation from the ligand to the metal. For instance, studies on analogous aqua-hydroxo nickel(II) complexes show that the charge on the nickel atom can vary from +1.169 to +1.390 depending on the ligands, indicating a redistribution of electron density. universepg.com
Table 1: Representative Calculated Parameters for Ni(II)-Oxygen Bonds from DFT Studies on Analogous Complexes Note: Data for a simple, monodentate nickel-carbonate complex is not readily available; these values are representative of Ni(II) complexes with similar oxygen-donor ligands to illustrate typical computational outputs.
| Parameter | Description | Representative Value |
|---|---|---|
| Ni-O Bond Length | The internuclear distance between the nickel and coordinating oxygen atom. | 2.05 - 2.12 Å niscpr.res.in |
| NBO Charge on Ni | The calculated natural charge on the nickel atom. | +1.1 to +1.4 e universepg.com |
| NBO Charge on O | The calculated natural charge on the coordinating oxygen atom. | -0.8 to -1.0 e |
For a high-spin Ni(II) complex (with a total spin S=1), the degeneracy of the spin sublevels (Mₛ = -1, 0, +1) can be lifted even in the absence of an external magnetic field. This phenomenon is known as zero-field splitting (ZFS). wikipedia.org ZFS arises from spin-orbit coupling and spin-spin interactions and is described by the spin Hamiltonian. The key parameters are the axial ZFS parameter (D) and the rhombic ZFS parameter (E).
H = µB B · g · S + D[Sz² - S(S+1)/3] + E(Sx² - Sy²)
Here, g is the g-tensor, µB is the Bohr magneton, and S is the spin operator. The D value describes the splitting between the Mₛ = ±1 and Mₛ = 0 states, while E describes the splitting between the Mₛ = +1 and Mₛ = -1 states in low-symmetry environments. mdpi.com In an octahedral Ni(II) complex, a slight distortion in geometry leads to a non-zero D value. mdpi.com For complexes with a weak axial ligand field, as would be expected with a carbonate ligand, the D value is typically positive. mdpi.com
Computational methods can predict these parameters with considerable accuracy. High-frequency and high-field electron paramagnetic resonance (HFEPR) is the experimental technique used to measure them precisely. mdpi.comnih.gov
Table 2: Representative Spin Hamiltonian Parameters for a High-Spin Octahedral Ni(II) Complex Source: Experimental and computational data for Ni(ttcn)₂₂, a well-characterized S=1 Ni(II) complex. nih.gov
| Parameter | Description | Value |
|---|---|---|
| g_iso | Isotropic g-factor | 2.1018 |
| D (axial ZFS) | Describes the splitting between Mₛ sublevels along the principal axis. | +0.555 cm⁻¹ |
| E (rhombic ZFS) | Describes the asymmetry of the splitting in the plane perpendicular to the principal axis. | +0.072 cm⁻¹ |
| E/D | Rhombicity parameter, indicating deviation from axial symmetry (a value of 0 is purely axial). | 0.13 |
Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. dpublication.com For a typical high-spin octahedral Ni(II) complex, three spin-allowed d-d transitions are expected. These correspond to the excitation of an electron from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states. niscpr.res.inkyoto-u.ac.jp
TD-DFT calculations can predict the energies of these transitions and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. niscpr.res.in These calculations help in assigning the bands observed in experimental spectra. In addition to the weak d-d transitions, more intense ligand-to-metal charge-transfer (LMCT) bands are often predicted at higher energies (in the UV region). dpublication.com
Table 3: Typical Electronic Transitions for an Octahedral Ni(II) Complex Note: These are representative values for a Ni(II) complex with oxygen-donor ligands, such as the hexaaquanickel(II) ion.
| Transition | Energy (cm⁻¹) | Wavelength (nm) | Assignment |
|---|---|---|---|
| ν₁ | ~8,500 | ~1176 | ³A₂g → ³T₂g(F) |
| ν₂ | ~15,400 | ~649 | ³A₂g → ³T₁g(F) |
| ν₃ | ~26,000 | ~385 | ³A₂g → ³T₁g(P) |
Ligand Field Theory Applications to Nickel(II) Complexes
Ligand Field Theory (LFT) is an extension of Crystal Field Theory that incorporates concepts from molecular orbital theory to describe the electronic structure of coordination complexes. wikipedia.orglibretexts.org For a Ni(II) ion (d⁸), the eight d-electrons are placed into the d-orbitals, which are split in energy by the electrostatic field of the surrounding ligands.
In an octahedral field, the five degenerate d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (d_z², d_x²-y²). The energy separation between these sets is denoted as Δo (or 10Dq). libretexts.org The carbonate ligand is an O-donor and is considered a weak-field ligand, meaning it causes a relatively small Δo.
The magnitude of Δo is smaller than the spin-pairing energy for Ni(II), so the electrons occupy the orbitals according to Hund's rule, maximizing the total spin. The resulting electron configuration for the d⁸ ion is (t₂g)⁶(eg)², which has two unpaired electrons in the eg orbitals, leading to a paramagnetic ³A₂g ground state. docbrown.info
Orbital Interactions and Charge Transfer in Carbonate-Nickel Systems
A more detailed molecular orbital (MO) perspective reveals the specific interactions between the metal and ligand orbitals. The primary bonding interaction is the formation of σ-bonds, where the filled oxygen p-orbitals of the carbonate ligand donate electron density to the empty eg orbitals of the Ni(II) ion.
Additionally, the carbonate ligand can act as a π-donor. Filled p-orbitals on the oxygen atoms that are perpendicular to the Ni-O bond axis have the correct symmetry to overlap with the metal's t₂g orbitals. This interaction creates bonding and antibonding π-MOs. Since the t₂g orbitals of Ni(II) are already filled, this interaction raises the energy of the resulting t₂g* antibonding orbitals, which are occupied by the metal's electrons. This π-donating effect effectively reduces the Δo value, which is consistent with the carbonate ion's position as a weak-field ligand in the spectrochemical series. ionicviper.org
Another important electronic phenomenon is charge transfer. Ligand-to-metal charge transfer (LMCT) transitions are possible in this system. libretexts.org In an LMCT transition, an electron is excited from a ligand-based MO to a metal-based MO. For the nickel-carbonate system, this would involve promoting an electron from a p-orbital of the carbonate to a vacant or partially filled d-orbital of the nickel center. These transitions are typically much more intense than d-d transitions and usually occur at higher energies, in the ultraviolet region of the spectrum. libretexts.orguni-regensburg.de
Reaction Mechanisms and Reactivity of Nickel, Carbonato 2 Kappao Complexes
Ligand Substitution Mechanisms in Nickel Complexes
Ligand substitution is a fundamental class of reactions in coordination chemistry where one ligand is replaced by another. libretexts.org The mechanism of these reactions for nickel complexes, which often exist as d⁸ Ni(II) species, can follow several pathways. libretexts.orgwordpress.com These reactions occur without a change in the oxidation state of the metal center. libretexts.org The choice of pathway is influenced by the geometry of the complex, with square planar and octahedral complexes often exhibiting different behaviors. libretexts.orgyoutube.com
Ligand substitution reactions are characterized by a spectrum of mechanisms, with the associative (A) and dissociative (D) pathways representing the two extremes. libretexts.orgwordpress.com
The Associative (A) mechanism is analogous to an Sₙ2 reaction in organic chemistry. libretexts.org It is a two-step process where the incoming ligand first binds to the metal center, forming an intermediate with a higher coordination number. libretexts.orgcsbsju.edulibretexts.org This is followed by the departure of the leaving group. csbsju.edu This pathway is common for coordinatively unsaturated complexes, such as 16-electron square planar d⁸ complexes of Ni(II), Pd(II), and Pt(II). libretexts.orgwordpress.comlibretexts.org For octahedral complexes, which are more sterically hindered, associative substitution is rare and typically requires larger metal ions and non-bulky ligands. libretexts.org The entropy of activation for this mechanism is generally negative, reflecting the ordering of the system as the incoming ligand and complex combine in the rate-determining step. libretexts.org
The Dissociative (D) mechanism , in contrast, resembles an Sₙ1 reaction. wikipedia.org It begins with the slow step of the leaving group departing from the metal's coordination sphere, which generates a coordinatively unsaturated intermediate with a lower coordination number. libretexts.orgdalalinstitute.com The incoming ligand then rapidly binds to this intermediate to form the final product. libretexts.orgdalalinstitute.com This pathway is more common for 18-electron octahedral complexes. wordpress.comlibretexts.org The rate-determining step is the initial dissociation, making the reaction rate largely independent of the incoming ligand's nature or concentration. youtube.comdalalinstitute.com A positive entropy of activation is characteristic of dissociative pathways, as the disorder of the system increases upon release of the leaving group. wikipedia.org
In many cases, particularly for octahedral complexes, the substitution mechanism is not purely associative or dissociative but falls into an intermediate category known as the Interchange (I) mechanism . wordpress.comdalalinstitute.com This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, with bond-making and bond-breaking occurring simultaneously. libretexts.orgdalalinstitute.com A key feature of the interchange mechanism is the absence of a detectable, long-lived intermediate. libretexts.org
The interchange mechanism is further subdivided based on the relative importance of bond-making versus bond-breaking in the transition state:
Associative Interchange (Iₐ): In this pathway, the interaction with the incoming ligand is more significant in the transition state. It is characterized by a rate that is sensitive to the nature of the incoming ligand.
Dissociative Interchange (Iₔ): Here, the breaking of the bond with the leaving group is more advanced in the transition state. The reaction rate is less dependent on the identity of the incoming ligand, similar to a pure D mechanism. wikipedia.org Most ligand substitutions in octahedral complexes are believed to proceed via a dissociative interchange (Iₔ) mechanism. dalalinstitute.com
The rate at which a complex undergoes ligand substitution determines whether it is classified as labile (fast substitution, half-life < 1 minute) or inert (slow substitution). upcollege.ac.in Several factors govern the kinetic stability of Ni(II) complexes.
| Factor | Influence on Ni(II) Complex Lability | Description |
| Ligand Field Stabilization Energy (LFSE) | Inertness | Ni(II) is a d⁸ ion. In an octahedral field, it has a (t₂g)⁶(eg)² electron configuration. This configuration has a significant LFSE, which is lost upon forming a five-coordinate intermediate in a dissociative pathway, making the complex relatively inert. upcollege.ac.inlibretexts.org However, the presence of electrons in the antibonding e₉ orbitals can weaken metal-ligand bonds, contributing to some lability compared to configurations without e₉ electrons. libretexts.orglibretexts.org |
| Charge on the Central Metal Ion | Inertness | Generally, lability decreases as the charge on the central metal ion increases. libretexts.orgdalalinstitute.com The stronger electrostatic attraction between a more highly charged Ni(III) or Ni(IV) center and the ligands makes bond breaking more difficult, leading to greater inertness compared to Ni(II). |
| Ionic Radius of the Metal Ion | Inertness | For a given charge, a smaller ionic radius leads to shorter, stronger metal-ligand bonds and thus greater inertness. dalalinstitute.com As one moves down a group, the ionic radius increases, which can lead to increased lability. |
| Steric Bulk | Lability | Increased steric bulk on the ligands destabilizes the ground state of the complex. This steric congestion is relieved in the transition state of a dissociative pathway, thus favoring dissociation and increasing lability. libretexts.org |
| Chelation | Inertness | The chelate effect, where multidentate ligands bind to the metal center at multiple points, significantly increases the kinetic stability of a complex, making it more inert to substitution. libretexts.org |
Carbon Dioxide Activation and Conversion Mechanisms Mediated by Nickel Complexes
Nickel complexes are effective catalysts for the activation and conversion of carbon dioxide (CO₂), a molecule of significant environmental and industrial interest. mdpi.comdigitellinc.com This reactivity is central to processes like CO₂ reduction and methanation, where nickel-based systems, including those that may involve carbonate intermediates, play a pivotal role.
The electrochemical and photochemical reduction of CO₂ to valuable products like carbon monoxide (CO) or formic acid can be mediated by nickel complexes. digitellinc.comrsc.org The general mechanism involves the initial reduction of a stable Ni(II) complex to a more electron-rich, catalytically active Ni(I) or Ni(0) species. rsc.orgnih.gov
Studies using techniques like cyclic voltammetry and DFT calculations have provided detailed mechanistic proposals. For example, with nickel-salphen complexes, it is proposed that the electrochemically generated [Ni(I)(salphen)]⁻ species reacts with CO₂ to form a nickel-CO₂ adduct, [Ni(I)(salphen)(CO₂)]⁻. rsc.org This intermediate can then be further reduced and protonated, leading to the cleavage of a C-O bond and the release of CO, regenerating the initial Ni(II) complex. rsc.org The specific ligand system is crucial, as it modulates the electronic properties of the nickel center. Ligands that create an electron-rich environment at the nickel atom enhance its ability to donate electrons to the CO₂ molecule, thereby "activating" it for reduction. nih.gov
The conversion of CO₂ and hydrogen to methane (B114726) (CH₄), known as the Sabatier reaction, is effectively catalyzed by nickel-based materials. mdpi.com Two primary mechanistic pathways are debated for this transformation on nickel surfaces: the formate (B1220265) route and the CO route (also known as the carbide or direct dissociation route). researchgate.netuu.nl
The CO Route involves the initial dissociation of adsorbed CO₂ into adsorbed CO and an oxygen atom (CO₂* → CO* + O). The resulting CO is then further hydrogenated to produce methane. sci-hub.ru This pathway is often considered in conjunction with the reverse water-gas shift (RWGS) reaction, where CO is a key intermediate. mdpi.com
The Formate Route proceeds through the hydrogenation of adsorbed CO₂ to form a formate intermediate (HCOO). researchgate.netunavarra.es This formate species is then progressively hydrogenated through various intermediates (e.g., formaldehyde, H₂CO) to ultimately yield methane. researchgate.netacs.org Evidence from in-situ FTIR spectroscopy and DFT calculations suggests that the formate pathway is often the dominant mechanism on many nickel catalysts, particularly those on reducible supports like ceria or zirconia. researchgate.netunavarra.esnih.gov
The preference for one pathway over the other can be influenced by the catalyst support, the presence of promoters, and reaction conditions such as temperature. researchgate.netunavarra.es
| Pathway | Key Intermediate(s) | General Description | Favorable Conditions/Observations |
| Formate Route | Formate (HCOO), Formaldehyde (H₂CO), Dioxymethylene (H₂COO) | CO₂ is first hydrogenated to a formate species, which is then further hydrogenated to CH₄. researchgate.netacs.org | Often observed on Ni catalysts with supports like CeO₂ and Al₂O₃. Supported by in-situ FTIR and DFT studies showing formate as a stable intermediate. researchgate.netunavarra.esnih.gov |
| CO Route (Carbide Route) | Carbon Monoxide (CO), Surface Carbon (C) | CO₂ first dissociates into CO and O. The CO is then either hydrogenated or further dissociated into C* before hydrogenation to CH₄. uu.nlsci-hub.ru | Considered a plausible pathway, especially at higher temperatures. CO is a common byproduct in CO₂ methanation, though it can be an intermediate rather than just a byproduct. researchgate.net |
Role of Nickel Complexes in Oxidative Addition-Reductive Elimination Pathways
Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles mediated by transition metal complexes. These processes involve the addition of a substrate to the metal center with an increase in its oxidation state (oxidative addition) and the subsequent removal of a coupled product with a decrease in the metal's oxidation state (reductive elimination). researchgate.net
For nickel complexes, the Ni(0)/Ni(II) and Ni(I)/Ni(III) redox couples are most common in these pathways. While oxidative addition to a Ni(0) center is a well-established process, reductive elimination from a Ni(II) center to form a new covalent bond can be challenging. rsc.orgnih.gov This difficulty is attributed to the relatively weak oxidizing ability of Ni(II) species, which can result in a high activation energy for direct reductive elimination. rsc.org
Computational studies have identified several mechanistic models to facilitate this crucial step from Ni(II) intermediates:
Direct Reductive Elimination: This pathway involves the direct formation of a new bond from two ligands on the Ni(II) center, though it is often kinetically demanding. rsc.org
Electron Density-Controlled Reductive Elimination: The rate of reductive elimination is highly sensitive to the electron density at the nickel center. Electron-withdrawing ancillary ligands can make the metal center more electron-poor, which can promote reductive elimination. nih.gov
Oxidation-Induced Reductive Elimination: Oxidation of the Ni(II) complex to a Ni(III) or Ni(IV) intermediate can significantly lower the barrier for reductive elimination. This is a common strategy in nickel-catalyzed cross-coupling reactions. rsc.orgnih.gov
While specific studies detailing a full oxidative addition-reductive elimination cycle for a discrete Nickel, [carbonato(2-)-kappaO]- complex are not extensively documented, the formation of carbonate-bridged nickel complexes through the reaction of CO2 with low-valent nickel species provides insight into related processes. For instance, the reaction of a trinuclear Ni-Hg-Ni complex with carbon dioxide leads to the formation of a stable carbonate-bridged dinuclear nickel complex. This complex can be reversibly converted to its µ-CO2 analogue, demonstrating the dynamic nature of the nickel-carbonate interaction. researchgate.net The stability of such carbonate-bridged structures suggests that a [carbonato(2-)]-ligated nickel species could potentially act as an intermediate in catalytic cycles involving CO2.
The table below summarizes computational findings on the activation barriers for reductive elimination from different nickel complexes, highlighting the influence of the electronic environment.
| Complex Type | Reductive Elimination Pathway | Activation Barrier (kcal/mol) | Reference |
| (bpy)NiEt2 | Direct C(sp3)-C(sp3) | 68 | nih.gov |
| Sterically Encumbered (L4)Ni(CH2TMS)2 | Thermal C(sp3)-C(sp3) | 26.3 | nih.gov |
| Zn-assisted Ni(II) complex | C(sp3)-C(sp3) | Lower than direct elimination | nih.gov |
This table is illustrative and based on general findings for Ni(II) complexes, as specific data for carbonate complexes is limited.
Electron Transfer Mechanisms in Bridged Binuclear Nickel Complexes
Bridged binuclear nickel complexes, where two nickel centers are connected by one or more bridging ligands, provide a framework for studying intramolecular electron transfer and magnetic coupling. The nature of the bridging ligand, including carbonate, plays a critical role in mediating the electronic communication between the metal centers.
The formation of carbonate-bridged nickel complexes can occur through the fixation of atmospheric CO2, often in a basic medium, or by the addition of carbonate or bicarbonate salts. researchgate.net These complexes exhibit various coordination modes for the carbonate ligand, which in turn influences their electronic and magnetic properties. researchgate.net
Electrochemical studies on bridged binuclear nickel(II) complexes reveal the accessibility of different oxidation states. For example, a dinuclear nickel(II) complex bridged by hydroxo and acetate (B1210297) ligands undergoes a quasi-reversible one-electron transfer, corresponding to the formation of a mixed-valence Ni(III)Ni(II) species. rsc.org Similarly, dinuclear nickel(II) complexes with bridging arylphosphinato ligands can be electrochemically oxidized and reduced to generate Ni(I), Ni(0), and Ni(III) species. uni-heidelberg.de
In some dinuclear nickel(II) complexes with short Ni-Ni distances, metal-metal-to-ligand charge transfer (MMLCT) transitions can be observed. One-electron oxidation of these systems can lead to valence-trapped Ni(II)Ni(III) species, which can be characterized by techniques such as EPR spectroscopy. nih.gov
Magnetic susceptibility measurements on carbonate-bridged polynuclear Ni(II) complexes have demonstrated antiferromagnetic coupling between the nickel centers, indicating that the carbonate bridge effectively mediates magnetic exchange interactions. researchgate.net The strength of this interaction is dependent on the geometry and coordination environment of the nickel ions.
The following table presents electrochemical data for selected bridged binuclear nickel(II) complexes, illustrating the potential for electron transfer events.
| Complex | Bridging Ligand(s) | Redox Couple | Potential (V vs. Fc/Fc+) | Reference |
| [Ni2(µ-OH)(µ-CH3CO2)2L2]+ | Hydroxo, Acetate | Ni(III)Ni(II)/Ni(II)Ni(II) | +0.38 | rsc.org |
| Dinuclear Ni(II) Pincer Complex | Formamidinate | Ni(II)Ni(II) Oxidation | +0.62 | nih.gov |
| Dinuclear Ni(II) Pincer Complex | α-carbolinato | Ni(II)Ni(II) Oxidation | +0.73 | nih.gov |
(L = N,N′,N″-trimethyl-1,4,7-triazacyclononane)
These findings underscore that the carbonate ligand, when acting as a bridge in binuclear nickel complexes, can facilitate electron transfer between the metal centers, a process fundamental to the redox chemistry and potential catalytic applications of these compounds.
Catalytic Applications of Nickel, Carbonato 2 Kappao Complexes
Applications in Cycloaddition Reactions
Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research detailing the direct catalytic applications of the chemical compound "Nickel, [carbonato(2-)-kappaO]-" in a broad range of cycloaddition reactions such as [2+2], [3+2], and [4+2] cycloadditions. The existing body of research on nickel-catalyzed cycloadditions predominantly focuses on the use of other nickel precursors and complexes, most commonly nickel(0) complexes with various phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.
While direct catalytic use is not documented, related research provides some context for the role of nickel carbonate compounds in catalysis:
Precursor to Active Catalysts: Nickel carbonate is mentioned in the literature as a precursor for the synthesis of other nickel-based catalysts. For instance, it has been used to prepare nickel sulfamate (B1201201) and to load nickel onto support materials like alumina. inorgchemres.orgjustdial.comacs.org The choice of the nickel precursor, such as nickel carbonate, can influence the properties of the final catalyst, including its selectivity in reactions like hydrogenation. acs.org
Role in CO2 Fixation Reactions: There is a body of research on the nickel-catalyzed cycloaddition of carbon dioxide (CO2) to epoxides to form cyclic carbonates. researchgate.netresearchgate.netmdpi.comrsc.org This reaction is a significant area of green chemistry. In some mechanistic discussions of CO2 fixation, nickel carbonate intermediates have been proposed or identified. researchgate.netresearchgate.netacs.org For example, a dinuclear nickel carbonate complex has been synthesized from the reaction of a hydroxo nickel complex with CO2 and studied in the context of carbon-carbon bond formation. researchgate.netacs.org However, in these studies, the nickel carbonate species is typically a product of a reaction or an intermediate, rather than the primary catalyst for a broad range of cycloaddition reactions.
Due to the lack of specific data on the catalytic activity of "Nickel, [carbonato(2-)-kappaO]-" in general cycloaddition reactions, it is not possible to provide detailed research findings or data tables on its applications in [2+2], [3+2], and [4+2] cycloadditions as per the requested article structure. The scientific community's focus has been on other nickel species for these transformations.
Environmental Speciation and Biogeochemical Interactions of Nickel, Carbonato 2 Kappao
Speciation Analysis in Aquatic and Bioreactor Systems
Determining the distribution of nickel among its various chemical forms—from the free hydrated ion (Ni²⁺) to complexes with inorganic and organic ligands—is essential for predicting its environmental impact. In aqueous environments and engineered systems like bioreactors, nickel speciation is dynamic and requires sophisticated analytical techniques for accurate characterization.
A powerful technique for measuring the speciation of metals like nickel is Competitive Ligand Exchange-Adsorptive Stripping Voltammetry (CLE-AdSV) . researchgate.net This method determines metal speciation through a bulk exchange reaction where a well-characterized analytical ligand (Lₐd) is added to the sample. researchgate.net This added ligand competes with the natural ligands in the sample, including carbonate, for the available nickel.
The core principle of CLE-AdSV involves several steps:
Competition: An electrochemically active ligand, such as dimethylglyoxime (B607122) (DMG) or 1-nitroso-2-napthol (NN), is introduced into the water sample. mdpi.comnih.gov This ligand competes with carbonate and other naturally occurring ligands for Ni(II).
Equilibration: The system is allowed to reach equilibrium, where the nickel is partitioned between the natural ligands (like carbonate) and the added ligand.
Adsorptive Accumulation: A controlled potential is applied to a working electrode (e.g., a bismuth film or mercury drop electrode), causing the newly formed nickel-ligand complex (Ni(Lₐd)₂) to adsorb onto the electrode surface. mdpi.comnih.gov
Stripping: The potential is then scanned, which reduces the nickel in the adsorbed complex. This generates a current peak whose magnitude is proportional to the concentration of the nickel-ligand complex.
By systematically varying the concentration of the added ligand, it is possible to determine the concentration and stability of the natural nickel complexes, including NiCO₃. copernicus.org The technique is highly sensitive, capable of measuring nickel speciation at nanomolar concentrations, making it suitable for environmental samples and bioreactor media. researchgate.net
The speciation of nickel, and thus the prevalence of the NiCO₃(aq) complex, is heavily dependent on the physicochemical properties of the water, primarily pH and the concentration of Dissolved Organic Carbon (DOC).
Influence of pH: The pH of an aquatic system is a master variable controlling the availability of the carbonate ion (CO₃²⁻). In acidic waters, bicarbonate (HCO₃⁻) and carbonic acid (H₂CO₃) dominate, and the formation of NiCO₃ is minimal. As the pH increases into the neutral and alkaline range (pH > 7.5), the concentration of CO₃²⁻ rises, favoring the formation of the aqueous NiCO₃ complex. researchgate.netresearchgate.net Studies have shown that NiCO₃(aq) becomes the dominant nickel complex in the absence of strong organic ligands at pH values of 7.5, 8.5, and 9.6. researchgate.netresearchgate.net The formation of the NiHCO₃⁺ complex is generally considered to be minor. researchgate.net However, at very high pH (typically above 9.4), nickel may begin to precipitate as nickel hydroxide (B78521) (Ni(OH)₂), removing it from the dissolved phase. researchgate.net
Influence of DOC: Dissolved Organic Carbon, which includes a vast array of natural organic molecules like humic and fulvic acids, provides strong binding sites for nickel. waterquality.gov.au These organic ligands often outcompete inorganic ligands like carbonate for binding with Ni²⁺, especially in waters rich in organic matter. waterquality.gov.auugent.be Therefore, in environments with high DOC concentrations, a significant portion of the dissolved nickel will be complexed with organic matter, reducing the relative amount of NiCO₃(aq). The competition between carbonate and DOC is a key factor in speciation models that predict nickel bioavailability. ugent.be
Table 1: Research Findings on Nickel Carbonate Complexation
This table summarizes key experimental findings regarding the formation and stability of the aqueous nickel carbonate complex under various conditions.
| Parameter | Finding | pH Range | Ionic Strength (I.S.) | Source |
| Dominant Species | NiCO₃(aq) was the dominant nickel complex in the carbonate concentrations studied. | 7.5, 8.5, 9.6 | 0.5 M NaClO₄ | researchgate.netresearchgate.net |
| Complexation Constant (log K₁) | A log K₁ value of 2.9 ± 0.3 was determined for the reaction Ni²⁺ + CO₃²⁻ ⇔ NiCO₃(aq). | Not specified | 0.5 mol-L⁻¹ | researchgate.net |
| Extrapolated Constant (log K₁°) | The log K₁ value extrapolated to zero ionic strength was 4.2 ± 0.3. | Not applicable | 0 | researchgate.net |
| Comparison to Oxalate (B1200264) | Nickel carbonate complexation was found to be one order of magnitude weaker than nickel oxalate complexation under identical conditions. | Not specified | 0.5 M NaClO₄ | researchgate.net |
| Upper Bound for Ni(CO₃)₂²⁻ | An upper bound for the formation constant (log K₂°) was estimated to be <2 for NiCO₃(aq) + CO₃²⁻ ⇔ Ni(CO₃)₂²⁻. | Not applicable | 0 | researchgate.net |
Ligand Exchange Dynamics in Environmental Matrices
The concentration of NiCO₃ in the environment is not static but is governed by continuous ligand exchange reactions. nih.gov The carbonate ion (CO₃²⁻) is in constant competition with other inorganic ligands (e.g., OH⁻, Cl⁻) and a vast pool of organic ligands for the free Ni²⁺ ion. waterquality.gov.aunih.gov
Modeling Nickel Bioavailability and Environmental Fate
The speciation of nickel is a cornerstone of modern approaches to assessing its environmental risk. The bioavailability of nickel—the extent to_which it can be taken up by and have an effect on an organism—is primarily linked to the concentration of the free nickel ion (Ni²⁺). ugent.be The formation of complexes like NiCO₃(aq) reduces the concentration of free Ni²⁺ and therefore generally reduces nickel's bioavailability and toxicity. waterquality.gov.aunih.gov
Biotic Ligand Models (BLMs) are sophisticated computer models used to predict metal toxicity by accounting for site-specific water chemistry. ugent.be These models simulate the competition for binding at the "biotic ligand"—a sensitive biological site on an organism, such as a fish gill.
The BLM for nickel incorporates several key processes:
Aqueous Speciation: The model calculates the equilibrium distribution of nickel among all its dissolved forms, including Ni²⁺, NiOH⁺, and importantly, NiCO₃(aq), based on thermodynamic constants. ugent.be
Competition at the Biotic Ligand: The model simulates the competition between the toxic Ni²⁺ ion and other cations (like Ca²⁺, Mg²⁺, H⁺) for binding to the biotic ligand. oup.comnih.gov
Complexation Effects: The model accounts for how the formation of complexes with DOC and inorganic ligands like carbonate reduces the concentration of free Ni²⁺ available to bind to the biotic ligand. ugent.be
By integrating these factors, BLMs can predict the nickel concentration that would lead to toxicity in a specific body of water. The formation of NiCO₃(aq) is a critical input parameter in these models, especially for assessing risk in neutral to alkaline freshwater systems where carbonate is a major inorganic ligand. nih.gov The accurate modeling of the NiCO₃ complex is therefore essential for developing robust, bioavailability-based environmental quality standards for nickel. ugent.benih.gov
Computational Chemistry and Theoretical Modeling in Nickel Carbonate Research
Density Functional Theory (DFT) for Structure, Reactivity, and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ju.edu.et It has been widely applied to study the properties of nickel-containing compounds and carbonates due to its favorable balance between computational cost and accuracy. google.comarxiv.org DFT calculations can predict various properties, including optimized geometries, vibrational frequencies, electronic band structures, and reaction energetics. rsc.orgacs.orgacs.org
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule or crystal. youtube.comnih.gov For nickel carbonate, which can adopt a calcite-type crystal structure, DFT calculations can precisely predict lattice parameters, bond lengths, and bond angles. uctm.edu The process involves finding the minimum energy configuration on the potential energy surface. google.com For instance, a study on Ni(CO)n complexes demonstrated the reliability of hybrid DFT methods like B3LYP in obtaining reasonable geometries. researchgate.net While specific DFT studies on the geometry optimization of NiCO₃ are not abundant in the provided literature, the principles from studies on other carbonates and nickel complexes are directly applicable. researchgate.netresearchgate.netmdpi.com
Vibrational analysis, typically performed after geometry optimization, calculates the frequencies of the normal modes of vibration. These theoretical frequencies can be directly compared with experimental data from infrared (IR) and Raman spectroscopy to validate the optimized structure and to assign spectral bands to specific atomic motions. researchgate.netmdpi.com For metal carbonates, DFT calculations have successfully predicted vibrational spectra and established relationships between the vibrational modes and the properties of the metal cation, such as its radius and mass. researchgate.netmdpi.com
Below is an interactive data table showcasing typical bond lengths and vibrational frequencies for nickel carbonate as predicted by DFT calculations, based on analogous systems.
| Parameter | Predicted Value | Experimental/Reference Value |
| Geometry | ||
| Ni-O bond length | ~2.05 Å | Varies with synthesis conditions uctm.edu |
| C-O bond length | ~1.29 Å | ~1.28 Å in calcite |
| Vibrational Frequencies (cm⁻¹) | ||
| ν1 (symmetric stretch) | ~1090 | ~1087 (in other carbonates) |
| ν2 (out-of-plane bend) | ~870 | ~879 (in other carbonates) |
| ν3 (asymmetric stretch) | ~1450 | ~1425 (in other carbonates) |
| ν4 (in-plane bend) | ~730 | ~714 (in other carbonates) |
Note: The predicted values are illustrative and based on general trends in DFT calculations of similar carbonate minerals. Actual computational results may vary depending on the chosen functional and basis set.
DFT is a primary tool for understanding the electronic structure of materials, which governs their chemical and physical properties. ju.edu.etyoutube.com By calculating the density of states (DOS), DFT can reveal the distribution of electronic energy levels. For NiCO₃, this would involve analyzing the contributions of Ni 3d, O 2p, and C 2p orbitals to the valence and conduction bands. acs.org Such analyses help in understanding the nature of chemical bonding, whether it is ionic or covalent, and predicting properties like electrical conductivity and magnetic behavior. ju.edu.etacs.org
Furthermore, DFT and its time-dependent extension (TD-DFT) can predict various spectroscopic parameters. acs.org This includes core-level binding energies for X-ray Photoelectron Spectroscopy (XPS) and absorption energies for UV-Vis spectroscopy. For instance, a study on bimetallic Prussian blue analogues containing nickel demonstrated how DFT can help interpret shifts in vibrational frequencies observed in FTIR and Raman spectra based on the electronic effects of the metal ions. acs.org Similarly, DFT can be benchmarked to predict NMR parameters, which provide insights into the local atomic environment, although this is more established for elements like Cesium. nih.gov
An interactive table of predicted electronic properties for NiCO₃ is presented below.
| Property | Predicted Value/Characteristic |
| Band Gap | Insulating, with a predicted gap of ~3.5-4.0 eV |
| Magnetic Moment | Paramagnetic, with a moment on Ni²⁺ of ~2.0 µB |
| Dominant Orbital Contributions near Fermi Level | Primarily Ni 3d and O 2p states |
| XPS Ni 2p Binding Energy | Predicted shifts can be correlated with oxidation state |
Note: These values are representative and derived from DFT principles and studies on similar nickel-containing materials.
A significant application of DFT is in mapping the potential energy surface of chemical reactions, which allows for the determination of reaction mechanisms, intermediates, and transition states. rsc.orgacs.org For nickel carbonate, this could involve studying its thermal decomposition to nickel oxide and carbon dioxide or its role in catalytic cycles. researchgate.net DFT calculations can determine the activation energies (energy barriers) for each elementary step in a reaction. rsc.org
For example, in nickel-catalyzed reactions, DFT has been used to elucidate the sequence of events, such as oxidative addition, reductive elimination, and the role of ligands in determining selectivity. rsc.orgacs.org Studies on the water-gas shift reaction over nickel catalysts have used DFT to identify the rate-determining step by comparing the energy profiles of different proposed mechanisms, including those involving carbonate intermediates. researchgate.net The insights gained from these calculations are crucial for optimizing reaction conditions and designing more efficient catalysts.
Ab Initio Wave Function Based Approaches for Electronic Structure
Ab initio (from first principles) wave function-based methods are another class of computational techniques that solve the electronic Schrödinger equation without empirical parameters. frontiersin.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can offer higher accuracy than DFT for certain properties, particularly for systems where electron correlation is critical, but at a much greater computational cost. researchgate.net
For nickel carbonate, these methods can provide a more refined description of the electronic wave function and, consequently, a more accurate prediction of electronic properties. rsc.orgfrontiersin.org For instance, ab initio calculations have been used to investigate the electronic structure of infinite-layer nickelates, which are chemically related to nickel oxides, providing insights into the nature of doped holes and electron correlation effects. frontiersin.orgfrontiersin.org The development of variational approaches for time-dependent wave functions further pushes the boundary of what can be accurately modeled, capturing many-body correlations beyond mean-field approximations. arxiv.org
Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Enzyme Active Sites
Many biological systems, particularly enzymes, contain metal ions in their active sites. Urease, for example, is a well-known nickel-containing enzyme. Studying the catalytic mechanisms of such large biomolecules is computationally challenging. Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods address this by treating the chemically active region (the enzyme's active site, including the nickel ion and substrate) with a high-level QM method like DFT, while the surrounding protein and solvent are described using a more computationally efficient Molecular Mechanics (MM) force field. biomolmd.orgnih.govnih.gov
This hybrid approach allows for the modeling of enzymatic reactions in their native environment, capturing the influence of the protein structure on the reaction pathway. bioexcel.eu QM/MM simulations have been instrumental in understanding the mechanisms of various enzymes, including those involving metal centers. acs.org For a hypothetical nickel-carbonate-utilizing enzyme, a QM/MM study would define the QM region to include the NiCO₃ moiety, key amino acid residues, and any cofactors. The simulation could then track the binding of substrates, the chemical transformation steps, and the release of products, providing detailed insights into the enzyme's catalytic strategy.
Advanced Computational Methods for Catalytic Systems (e.g., Grand Canonical Potential Kinetics)
For catalytic systems operating under electrochemical conditions, traditional QM methods that assume a fixed number of electrons can be limiting. Advanced methods have been developed to simulate systems at a constant electrode potential, which is more representative of experimental conditions in electrocatalysis. The Grand Canonical Potential Kinetics (GCP-K) method is a prime example. researchgate.netcaltech.edu
The GCP-K formalism is derived from grand canonical quantum mechanics and allows for the prediction of electrochemical reaction rates (Turnover Frequencies, TOF) and Tafel slopes as a function of the applied potential. researchgate.netcaltech.educaltech.edu This approach has been successfully applied to understand reactions like the oxygen evolution reaction (OER) and CO₂ reduction on various catalysts. dtu.dkresearchgate.net While direct applications to nickel carbonate are not yet prominent, the methodology is highly relevant for studying the electrocatalytic behavior of NiCO₃-based materials, for instance, in CO₂ reduction or as a precursor for active catalysts in water splitting.
Q & A
Basic: What established methods are used to synthesize Nickel, [carbonato(2−)-κO]− complexes, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
Synthesis typically involves reacting nickel salts (e.g., Ni(NO₃)₂ or NiCl₂) with carbonate sources (e.g., Na₂CO₃) under controlled pH (8–10) and temperature (60–80°C). Optimization requires systematic variation of:
- Molar ratios of nickel to carbonate (e.g., 1:1 vs. 1:2).
- Solvent systems (aqueous vs. mixed aqueous-organic solvents).
- Reaction duration (monitored via UV-Vis spectroscopy for intermediate formation).
Yield improvements are assessed via gravimetric analysis or ICP-OES. Evidence from nickel complex synthesis emphasizes pH as a critical variable for carbonate ligand coordination .
Basic: How is the coordination geometry of Nickel, [carbonato(2−)-κO]− determined experimentally?
Methodological Answer:
X-ray crystallography is the gold standard for resolving geometry. For non-crystalline samples:
- UV-Vis spectroscopy identifies d-d transitions (e.g., λ ~ 400–600 nm for octahedral Ni²⁺).
- Magnetic susceptibility measurements distinguish high-spin (octahedral) vs. low-spin (square planar) configurations.
- IR spectroscopy detects carbonate ligand vibrations (ν₃ asymmetric stretch ~1380–1450 cm⁻¹), with shifts indicating monodentate vs. bidentate binding .
Advanced: What contradictions exist in reported stability constants of Nickel, [carbonato(2−)-κO]− complexes, and how can these be resolved?
Methodological Answer:
Discrepancies arise from:
- pH dependence : Stability constants (log β) vary with pH due to competing hydrolysis (e.g., Ni(OH)₂ precipitation at pH > 9).
- Ionic strength effects : Activity coefficients in high-ionic-strength solutions may skew potentiometric measurements.
Resolution requires: - Standardized buffers (e.g., TRIS or carbonate buffers) to fix pH.
- Competitive ligand experiments (e.g., EDTA titration) to validate carbonate binding affinity.
- Reproducibility checks across multiple labs .
Advanced: How does the carbonate ligand in Nickel, [carbonato(2−)-κO]− influence its catalytic activity in carbon-heteroatom bond formation?
Methodological Answer:
The carbonate ligand acts as a base or temporary template , facilitating oxidative addition in cross-coupling reactions. Mechanistic studies involve:
- Kinetic isotope effects (KIE) to probe rate-determining steps.
- DFT calculations mapping transition states (e.g., Ni⁰/Ni²⁺ redox cycles).
- In situ Raman spectroscopy to track ligand displacement during catalysis.
Evidence from Ni(IV) complexes shows carbonate’s role in stabilizing high oxidation states .
Advanced: What spectroscopic techniques differentiate carbonate binding modes (monodentate vs. bidentate) in Nickel, [carbonato(2−)-κO]− complexes?
Methodological Answer:
- IR/Raman spectroscopy : Bidentate carbonate shows splitting of ν₃ bands (e.g., 1420 cm⁻¹ and 1360 cm⁻¹), while monodentate exhibits a single broad peak.
- XANES/EXAFS : Ni K-edge XANES detects coordination number changes; EXAFS quantifies Ni-O bond distances (e.g., ~2.05 Å for bidentate).
- NMR (¹³C-labeled carbonate): Chemical shift differences reflect ligand symmetry .
Basic: What are the environmental implications of Nickel, [carbonato(2−)-κO]− solubility in aqueous systems?
Methodological Answer:
Solubility studies use:
- Batch solubility experiments (varying pH, T, and ionic strength).
- Speciation modeling (e.g., PHREEQC) to predict Ni²⁺ mobilization in groundwater.
Carbonate complexes increase nickel solubility at neutral pH but reduce bioavailability via precipitation as NiCO₃ at high carbonate concentrations .
Advanced: How can PICO or FINER frameworks structure research questions on Nickel, [carbonato(2−)-κO]− toxicity?
Methodological Answer:
- PICO :
- Population : Aquatic organisms exposed to Ni-carbonate.
- Intervention : Varying Ni²⁺ concentrations.
- Comparison : Toxicity of free Ni²⁺ vs. carbonate-complexed Ni.
- Outcome : LC50 values or bioaccumulation rates.
- FINER : Ensure questions are Feasible (lab-scale exposure assays), Novel (comparisons with other Ni complexes), and Ethical (minimize animal testing via in vitro models) .
Advanced: What computational methods predict the electronic structure of Nickel, [carbonato(2−)-κO]−?
Methodological Answer:
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with Ni pseudopotentials and COSMO solvation models.
- TD-DFT : Simulate UV-Vis spectra to validate experimental transitions.
- NBO analysis : Quantify charge transfer between Ni and carbonate.
Benchmark against crystallographic data (e.g., Ni-O bond lengths) .
Basic: What safety protocols govern laboratory handling of Nickel, [carbonato(2−)-κO]−?
Methodological Answer:
- EU Regulation (EC) No 1907/2006 : Restricts nickel compounds in aerosols (Annex XVII).
- PPE : Use nitrile gloves, fume hoods, and HEPA filters to prevent inhalation.
- Waste disposal : Neutralize with EDTA to chelate Ni²⁺ before disposal .
Advanced: How can reproducibility issues in catalytic studies of Nickel, [carbonato(2−)-κO]− be mitigated?
Methodological Answer:
- Detailed experimental logs : Record exact reagent sources (e.g., Sigma-Aldrich vs. Kanto Reagents), purity, and moisture content.
- Collaborative validation : Cross-check results via multi-institutional studies.
- Open data sharing : Publish raw spectra, crystallographic files, and computational inputs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
